2-(1-Aminocyclopropyl)propan-2-ol
Description
2-(1-Aminocyclopropyl)propan-2-ol is a tertiary alcohol featuring a cyclopropylamine substituent. Its molecular formula is C₆H₁₁NO, with a structure characterized by a hydroxyl group at the C2 position of propane and a 1-aminocyclopropyl moiety. This compound is of interest in pharmaceutical and organic synthesis due to its unique steric and electronic properties derived from the cyclopropane ring, which enhances rigidity and reactivity in certain reactions .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-(1-aminocyclopropyl)propan-2-ol |
InChI |
InChI=1S/C6H13NO/c1-5(2,8)6(7)3-4-6/h8H,3-4,7H2,1-2H3 |
InChI Key |
LVXQUMSWUJPFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CC1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Functional Groups
The table below compares structural features:
| Compound Name | Molecular Formula | Key Functional Groups | Structural Distinction |
|---|---|---|---|
| 2-(1-Aminocyclopropyl)propan-2-ol | C₆H₁₁NO | Tertiary alcohol, cyclopropylamine | Cyclopropane ring fused to amine |
| 1-Aminopropan-2-ol | C₃H₉NO | Secondary alcohol, primary amine | Linear structure without cyclopropane |
| 1-Chloro-2-methyl-2-propanol | C₄H₉ClO | Tertiary alcohol, chlorine substituent | Chlorine atom at C1 position |
| 1-(2-Aminophenyl)propan-2-ol | C₉H₁₃NO | Tertiary alcohol, aromatic amine | Aminophenyl ring substituent |
Key Observations :
- Chlorinated analogs (e.g., 1-Chloro-2-methyl-2-propanol) exhibit higher electronegativity and polarity, impacting solubility and toxicity profiles .
Physicochemical Properties
Relevant data from safety sheets and databases:
Analysis :
- The cyclopropylamine group in the target compound likely reduces water solubility compared to 1-Aminopropan-2-ol due to increased hydrophobicity .
- Chlorinated analogs show higher LogP values, correlating with greater lipophilicity .
This compound
Synthesis typically involves cyclopropanation of allylic amines or ring-opening of epoxides with cyclopropylamine .
1-Aminopropan-2-ol
Produced via nucleophilic substitution of 2-propanol with ammonia under high pressure .
1-Chloro-2-methyl-2-propanol
Synthesized by hydrochlorination of 2-methyl-2-propanol, leveraging the reactivity of tertiary alcohols with HCl .
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